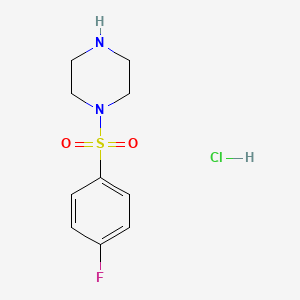

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2S.ClH/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAJSDDCYAMDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589531 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333986-41-7 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the reaction of piperazine or its derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage. The product is then converted into its hydrochloride salt for improved stability and handling.

$$

\text{Piperazine} + \text{4-fluorobenzenesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{1-(4-Fluoro-benzenesulfonyl)-piperazine} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{Hydrochloride salt}

$$

Detailed Synthetic Procedure

- Starting materials: Commercially available piperazine and 4-fluorobenzenesulfonyl chloride.

- Solvent: Commonly dichloromethane (DCM) or anhydrous solvents such as tetrahydrofuran (THF) or ethyl acetate.

- Base: Triethylamine or sodium bicarbonate to neutralize the hydrochloric acid generated during the sulfonylation.

- Temperature: Typically performed at 0°C to room temperature to control reaction rate and minimize side reactions.

- Work-up: After completion, the reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous magnesium sulfate, and concentrated.

- Salt formation: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.

Example from Literature

A representative synthesis from patent literature describes:

- Dissolving piperazine in dichloromethane.

- Adding triethylamine as a base.

- Slowly adding 4-fluorobenzenesulfonyl chloride at 0°C.

- Stirring the mixture at room temperature for several hours.

- Work-up by aqueous extraction and drying.

- Conversion to hydrochloride salt by treatment with HCl in ethanol, followed by filtration and drying to yield the pure hydrochloride salt.

This method yields the product in moderate to good yields (typically 60–85%) with high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or ethyl acetate | Anhydrous conditions preferred |

| Base | Triethylamine, sodium bicarbonate | Neutralizes HCl formed |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 2–24 hours | Depends on scale and reagent purity |

| Work-up | Aqueous quench, organic extraction | Removal of inorganic salts |

| Salt formation | HCl in ethanol or ethyl acetate | Improves stability and crystallinity |

| Yield | 60–85% | Varies with scale and purity |

Analytical and Purification Techniques

- Purity confirmation: 1H NMR, 19F NMR, and mass spectrometry are used to confirm the structure and purity.

- Melting point: The hydrochloride salt typically exhibits a sharp melting point, confirming crystallinity.

- Chromatography: Silica gel column chromatography or recrystallization from suitable solvents (e.g., ethanol/hexane) is used for purification.

- Spectral data: Characteristic sulfonyl peaks in IR (~1150–1350 cm⁻¹) and fluorine signals in 19F NMR confirm the presence of the 4-fluorobenzenesulfonyl group.

Research Findings and Variations

- Substituent effects: The presence of the fluorine atom on the benzene ring influences the reactivity of the sulfonyl chloride and the stability of the final product.

- Alternative sulfonyl halides: Other sulfonyl chlorides with different substituents have been used to prepare analogues, demonstrating the versatility of the method.

- Scale-up considerations: The reaction is amenable to scale-up with careful control of temperature and addition rates to maintain yield and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Sulfonylation | Piperazine + 4-fluorobenzenesulfonyl chloride + base (triethylamine) in DCM, 0°C to RT | Formation of sulfonamide intermediate |

| Work-up | Aqueous quench, extraction, drying | Removal of inorganic byproducts |

| Salt formation | Treatment with HCl in ethanol or ethyl acetate | Precipitation of hydrochloride salt |

| Purification | Recrystallization or chromatography | High purity product |

| Characterization | NMR, IR, melting point, MS | Confirmation of structure and purity |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes .

Comparison with Similar Compounds

Sulfonamide/Sulfonyl Derivatives

Halophenylpiperazines

Quinazoline-Based Piperazines

Antimicrobial Activity

Serotonergic Activity

- 1-(4-Fluorophenyl)piperazine : Binds 5-HT₁A/5-HT₂ receptors; entactogenic effects similar to amphetamines .

- mCPP (1-(3-Chlorophenyl)piperazine) : 5-HT₁B/5-HT₂C agonist; suppresses locomotor activity at 1–10 mg/kg .

- TFMPP (1-(3-Trifluoromethylphenyl)piperazine) : 5-HT₁B agonist; used in combination with BZP for stimulant effects .

Physicochemical Properties

Structure-Activity Relationships (SAR)

Biological Activity

1-(4-Fluoro-benzenesulfonyl)-piperazine hydrochloride (CAS No. 27106-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a piperazine ring substituted with a fluorobenzenesulfonyl group, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula: C10H13FN2O2S

- Molecular Weight: 244.29 g/mol

The presence of the fluorine atom and the sulfonyl group enhances its solubility and biological interactions, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's mechanism involves:

- Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation: The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Research Findings

Recent studies have explored the biological implications of this compound across different contexts:

- Inhibition of Tyrosinase Activity:

- Antimicrobial Properties:

- Neuropharmacological Effects:

Case Study 1: Tyrosinase Inhibition

A series of analogs based on the piperazine framework were synthesized and tested for their inhibitory effects on tyrosinase from Agaricus bisporus. Among these, certain compounds showed IC50 values in the low micromolar range, indicating potent inhibition . The study utilized both in vitro assays and docking studies to elucidate binding interactions within the enzyme's active site.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of 1-(4-Fluoro-benzenesulfonyl)-piperazine were screened against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, which may lead to further developments in antibiotic therapies .

Table 1: Biological Activity Summary

| Activity Type | Target/Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus TYR | 0.18 | |

| Antimicrobial | Staphylococcus aureus | <10 | |

| Neurotransmitter Modulation | Serotonin Receptors | N/A |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Fluoro-benzenesulfonyl)-piperazine | Sulfonamide derivative | Tyrosinase inhibition |

| 4-(4-Fluorobenzyl)piperazine | Piperazine derivative | Antimicrobial activity |

| 4-(benzyl)piperazine | Piperazine derivative | Neuropharmacological effects |

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluoro-benzenesulfonyl)-piperazine hydrochloride, and how can reaction efficiency be optimized?

A general synthesis involves sulfonylation of piperazine with 4-fluoro-benzenesulfonyl chloride. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of piperazine to sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere .

- Base Selection : Triethylamine or N,N-diisopropylethylamine (DIPEA) is critical to neutralize HCl byproducts and drive the reaction to completion .

- Purification : Crystallization (e.g., using diethyl ether) or flash chromatography (silica gel, ethyl acetate/hexane) yields high-purity product. Monitor via TLC (Rf ~0.3–0.5 in 1:2 ethyl acetate/hexane) .

- Yield Optimization : Excess sulfonyl chloride (1.2 equiv.) and controlled temperature (0–5°C during addition, then room temperature) improve yields to 50–70% .

Q. What analytical techniques are essential for characterizing this compound, and how should data inconsistencies be resolved?

- Structural Confirmation :

- NMR : NMR should show aromatic protons (δ 7.3–7.6 ppm for fluorophenyl) and piperazine signals (δ 2.4–3.8 ppm). Discrepancies in splitting patterns may indicate incomplete sulfonylation or impurities .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: ~45%, Cl: ~12%) to confirm stoichiometry .

- Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 240–290 nm. Purity ≥95% is typical for research-grade material .

- Contradictions : If LC-MS shows multiple peaks, re-crystallize or employ preparative HPLC. Cross-validate with IR spectroscopy (S=O stretch ~1350 cm) .

Q. How should stability and storage conditions be managed to ensure compound integrity?

- Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the sulfonyl group .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products like free piperazine or sulfonic acid derivatives .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s biological activity, such as kinase inhibition or receptor binding?

- Target Selection : Prioritize kinases or GPCRs with known sulfonamide sensitivity (e.g., tyrosine kinases, serotonin receptors) .

- Assay Design :

- In Vitro Kinase Assays : Use ATP-Glo™ or fluorescence polarization (FP) with recombinant enzymes. IC values <10 µM suggest therapeutic potential .

- Receptor Binding : Radioligand displacement assays (e.g., -labeled ligands for 5-HT receptors) quantify affinity (K) .

- Data Interpretation : Low nanomolar binding with poor cellular activity may indicate poor membrane permeability; modify logP via substituent engineering (e.g., methyl groups) .

Q. How can computational methods like molecular docking or QSAR enhance understanding of structure-activity relationships (SAR)?

- Docking Workflow :

- Protein Preparation : Use crystallographic structures (e.g., PDB ID 2BGG for kinases) with protonation states adjusted to pH 7.4 .

- Ligand Optimization : The sulfonyl group’s electronegativity enhances hydrogen bonding with kinase hinge regions. Dock fluorophenyl moieties into hydrophobic pockets .

- QSAR Modeling :

- Descriptors : Include logP, polar surface area, and Hammett constants for the 4-fluoro substituent.

- Validation : A robust model (R >0.8) predicts bioactivity across analogs, guiding synthesis prioritization .

Q. What are the key considerations for designing derivatives to improve pharmacokinetic properties?

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF) on the benzene ring to reduce CYP450-mediated oxidation .

- Solubility : Replace the hydrochloride salt with mesylate or tosylate for enhanced aqueous solubility in preclinical formulations .

- Toxicity Screening : Use Ames tests for mutagenicity and hERG binding assays to assess cardiac risk. A hERG IC >10 µM is desirable .

Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles) and fume hoods. The compound may cause skin/eye irritation (GHS Category 2) .

- Reproducibility : Document batch-specific variations (e.g., solvent residues) via NMR and LC-MS. Certificates of Analysis (CoA) should accompany all samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.